2-[(E)-2-(4-hydroxy-3-methoxyphenyl)vinyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound that belongs to the class of quinolines. This compound is characterized by the presence of a quinoline core structure substituted with a hydroxy and methoxy phenyl group. It exhibits significant biological and pharmacological activities, making it valuable in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves the reaction of quinoline derivatives with appropriate phenyl-substituted reagents. One common method includes the domino aldol condensation reaction of 4-hydroxy-2(1H)-quinolinone with ethene-1,2,3,4-tetracarbonitrile in the presence of diethylamine as a base in refluxing benzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated reagents or nucleophiles like amines are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce hydroquinoline derivatives.
Scientific Research Applications
2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Shares the quinoline core but lacks the phenyl substitution.
4-Hydroxyquinoline: Similar structure but with different substitution patterns.
2,4-Dihydroxyquinoline: Contains additional hydroxy groups, leading to different chemical properties.
Uniqueness
2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxy and methoxy groups enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C18H15NO3/c1-22-17-11-12(6-10-15(17)20)5-8-14-9-7-13-3-2-4-16(21)18(13)19-14/h2-11,20-21H,1H3/b8-5+ |
InChI Key |
XXHVBSAGSCILQX-VMPITWQZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)O |
solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.